molecular formula C16H25NO2 B1451183 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol CAS No. 14446-64-1

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol

Cat. No.: B1451183
CAS No.: 14446-64-1
M. Wt: 263.37 g/mol
InChI Key: MVKGDHBJUOEZQS-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(methoxyiminomethyl)phenol is a hindered phenol derivative characterized by bulky tert-butyl groups at the 2- and 6-positions of the phenolic ring and a methoxyiminomethyl substituent at the para position. Hindered phenols are widely employed as antioxidants in polymers and lubricants due to their ability to scavenge free radicals, thereby inhibiting oxidative degradation . The synthesis of this compound involves the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with methanol, yielding a product with disordered methoxyl groups in its crystalline structure, which may influence its stability and reactivity .

Properties

IUPAC Name

2,6-ditert-butyl-4-(methoxyiminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKGDHBJUOEZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Base Formation as a Key Intermediate

The predominant synthetic route involves the formation of a Mannich base intermediate by reacting 2,6-di-tert-butylphenol with formaldehyde and a secondary amine (commonly dimethylamine) in an alcoholic medium such as methanol or ethanol.

  • Reaction Conditions:

    • Temperature: 80–90 °C (preferably 80–85 °C)
    • Molar ratio of reactants: 1:1:1 (2,6-di-tert-butylphenol: formaldehyde: dimethylamine)
    • Reaction time: 3 to 6 hours
    • Medium: Methanol or ethanol
  • Process:

    • The mixture forms N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base), along with volatile by-products such as alcohol, water, and bis-amine.
    • Volatile by-products are removed by heating the reaction mass to 110–140 °C while purging with an inert gas containing 5–50% secondary amine by volume (e.g., dimethylamine or diethylamine in nitrogen, hydrogen, helium, argon, or light hydrocarbons).

This step is crucial for obtaining a purified Mannich base intermediate, which is then subjected to further transformation.

Hydrogenation/Hydrogenolysis of the Mannich Base

The Mannich base undergoes catalytic hydrogenation to convert the aminomethyl group into the desired methyl or methoxyiminomethyl substituent on the phenol ring.

  • Catalysts:

    • Conventional hydrogenation catalysts such as palladium, platinum, or nickel are used.
  • Reaction Conditions:

    • Temperature: 120–160 °C
    • Hydrogen to Mannich base molar ratio: 4 to 10
    • Solvent: Often carried out in cyclohexane or similar non-polar solvents
    • Pressure: Controlled to maintain hydrogen availability
  • Outcome:

    • Hydrogenolysis converts the Mannich base into 2,6-di-tert-butyl-4-methylphenol or related derivatives.
    • The process achieves high yields (up to 98.7% theoretical yield reported).
  • Isolation:

    • The catalyst is separated by filtration.
    • The product is purified by distillation under reduced pressure (15–30 mm Hg) at 140–180 °C.
    • Final purification is achieved by recrystallization to obtain pure product (yield ~94.7%).

Alternative Aminomethylation Methods

Other methods reported for aminomethylation of 2,6-di-tert-butylphenol include:

  • Condensation with bis-(N,N-dimethylamino)-methane:
    • Conducted at 50–120 °C without solvent or with small amounts of low aliphatic alcohols as proton donors.
    • This method avoids the two-phase system issues of classical Mannich reactions and can improve reaction intensity and product purity.
    • However, yields reported are moderate (72–75% by weight), and the product often contains impurities requiring complex purification such as rectification and crystallization.

Summary Table of Preparation Parameters

Step Conditions & Reagents Notes
Mannich Base Formation 2,6-di-tert-butylphenol + formaldehyde + dimethylamine; 80–90 °C; methanol/ethanol medium; 3–6 h Formation of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine; removal of volatiles at 110–140 °C with inert gas purge containing secondary amine
Hydrogenation Hydrogen gas; Pd/Pt/Ni catalyst; 120–160 °C; H2:substrate molar ratio 4–10; solvent cyclohexane or similar Converts Mannich base to 2,6-di-tert-butyl-4-methylphenol; high yield (~98.7%)
Isolation & Purification Filtration of catalyst; distillation at 140–180 °C under 15–30 mm Hg; recrystallization Final product purity ~94.7%; removal of heavy residues and unreacted Mannich base
Alternative Aminomethylation Condensation with bis-(N,N-dimethylamino)-methane; 50–120 °C; solvent-free or with small alcohol amounts Less intense reaction; moderate yields (72–75%); requires complex purification

Research Findings and Technological Advantages

  • The described method of Mannich base formation followed by hydrogenation allows for:

    • Increased yield and improved product quality compared to older methods.
    • Technological simplicity and scalability for industrial production.
    • Efficient removal of volatile impurities by simultaneous heating and inert gas purging.
    • Use of secondary amines in the inert gas purge enhances removal of by-products and improves downstream hydrogenation efficiency.
  • Challenges in alternative methods include biphasic reaction mixtures leading to lower reaction intensity and more impurities, complicating purification.

Chemical Reactions Analysis

Hydrogenation and Reduction

The imine group in the compound may undergo hydrogenation under catalytic conditions. For instance:

  • Palladium or nickel catalysts (used in hydrogenolysis of Mannich bases ) could reduce the C=N bond to a C-N single bond, forming 2,6-di-tert-butyl-4-(methoxyaminomethyl)phenol .

Table 2: Potential Reduction Reactions

SubstrateCatalystConditionsProduct
2,6-di-tert-butyl-4-(methoxyiminomethyl)phenolPd/C, H₂120–160°C, 4–6 hours2,6-di-tert-butyl-4-(methoxyaminomethyl)phenol

Oxidative Degradation

Phenolic antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) undergo oxidation to form quinones and hydroxylated derivatives . Similarly, the methoxyiminomethyl group may oxidize to:

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde (via cleavage of the imine bond) or

  • 2,6-di-tert-butyl-p-benzoquinone (if the phenolic ring oxidizes).

Table 3: Oxidative Byproducts

Starting MaterialOxidizing AgentProduct
2,6-di-tert-butyl-4-(methoxyiminomethyl)phenolO₂, Fe³⁺3,5-di-tert-butyl-4-hydroxybenzaldehyde

Hydrolysis of the Imine Bond

Under acidic or aqueous conditions, the imine group may hydrolyze to form a carbonyl compound:

  • 2,6-di-tert-butyl-4-(methoxyamino)phenol (if the C=N bond breaks) or

  • 2,6-di-tert-butyl-4-formylphenol (if the imine hydrolyzes to an aldehyde).

Coordination Chemistry

The phenolic -OH and imine groups could act as ligands in metal complexes. For example:

  • Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates, potentially enhancing antioxidant activity .

Key Limitations

  • No Direct Data : The provided sources lack explicit studies on 2,6-di-tert-butyl-4-(methoxyiminomethyl)phenol . Reactions are extrapolated from BHT derivatives and imine chemistry.

  • Experimental Validation Required : Hypothetical pathways need verification via controlled studies (e.g., NMR, mass spectrometry).

Scientific Research Applications

Antioxidant Properties

Food Industry
2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is primarily utilized as an antioxidant in the food industry. It helps in preserving the freshness of food products by preventing oxidative spoilage. The compound is effective in maintaining the color, flavor, and texture of various food items such as oils, cereals, and beverages . Its role as a food additive is crucial for extending shelf life and enhancing product stability.

Cosmetics and Personal Care
In cosmetics, this compound acts as a stabilizer and antioxidant, preventing the degradation of active ingredients in creams and lotions. It is commonly found in formulations aimed at protecting skin from oxidative stress caused by environmental factors .

Industrial Applications

Plastics and Polymers
this compound is widely used in the plastics industry as a stabilizer to prevent thermal degradation during processing. It is particularly effective in polyolefins and other polymer systems where it inhibits free radical formation . This application is vital for ensuring the longevity and durability of plastic products.

Rubber Products
The compound serves as an antioxidant in rubber formulations, contributing to the longevity of tires, hoses, and other rubber goods. Its ability to inhibit oxidation helps maintain the physical properties of rubber under various environmental conditions .

Pharmaceutical Applications

Drug Formulations
In pharmaceuticals, this compound has been investigated for its potential to enhance the stability of drug formulations. Its antioxidant properties can protect sensitive compounds from oxidative degradation during storage .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Phytotoxic Activity Study : A study examining its effects on plant germination showed that this compound could inhibit seedling growth at specific concentrations, indicating potential applications in agricultural settings as a herbicide or growth regulator .
  • Polymer Stabilization Research : Research has demonstrated that incorporating this antioxidant into polymer matrices significantly enhances their thermal stability and resistance to oxidative degradation .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Food IndustryAntioxidant in oils, cereals, beveragesExtends shelf life; maintains quality
CosmeticsStabilizer in creams and lotionsProtects active ingredients; enhances efficacy
PlasticsStabilizer in polyolefinsPrevents thermal degradation
Rubber ProductsAntioxidant in tires and hosesIncreases durability; maintains physical properties
PharmaceuticalsStabilizer in drug formulationsEnhances stability; protects against degradation

Mechanism of Action

The antioxidant activity of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The methoxyiminomethyl group distinguishes this compound from analogues with different para-substituents. Key structural analogues include:

  • 2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a simple methyl group at the para position, widely used in food and industrial applications .
  • 2,6-Di-tert-butyl-4-dimethylaminomethylphenol: Features a dimethylaminomethyl group, which enhances electron-donating capacity and may improve radical-scavenging efficiency .
  • 4-tert-butyl-2,6-diisopropylphenol: Contains diisopropyl substituents, linked to severe hemorrhagic toxicity in rats .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Properties
2,6-Di-tert-butyl-4-(methoxyiminomethyl)phenol Methoxyiminomethyl C16H25NO2 263.38 g/mol Disordered methoxyl groups, polymer stabilizer
BHT Methyl C15H24O 220.35 g/mol Low toxicity, food-grade antioxidant
2,6-Di-tert-butyl-4-dimethylaminomethylphenol Dimethylaminomethyl C17H29NO 263.41 g/mol Enhanced electron donation, industrial use
4-tert-butyl-2,6-diisopropylphenol Diisopropyl C17H28O 248.40 g/mol High toxicity (hemorrhagic anemia)
2,6-Bis(tert-butyl)-4-(1-methyl-1-phenylethyl)phenol 1-Methyl-1-phenylethyl C23H32O 324.50 g/mol High hydrophobicity, niche stabilizer

Antioxidant Efficacy and Mechanisms

Hindered phenols act primarily via hydrogen atom transfer (HAT) to neutralize free radicals. However, bulky substituents like 1-methyl-1-phenylethyl may reduce solubility in polar matrices, limiting application scope .

Biological Activity

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol, also known as a derivative of butylated hydroxytoluene (BHT), is a phenolic compound widely studied for its biological activity, particularly in the context of its antioxidant properties and potential applications in agriculture and medicine. This article reviews the current understanding of its biological effects, including phytotoxicity, antioxidant activity, and other relevant biological interactions.

Chemical Structure and Properties

The compound's chemical formula is C16H26O2C_{16}H_{26}O_2, and it features a methoxyiminomethyl group that enhances its reactivity and biological interactions. Its structure can be represented as follows:

Chemical Structure C16H26O2\text{Chemical Structure }\text{C}_{16}\text{H}_{26}\text{O}_2

Antioxidant Activity

This compound exhibits significant antioxidant properties. It acts by scavenging free radicals and preventing oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
This compound15
Butylated Hydroxytoluene (BHT)25
Trolox10

Phytotoxicity

Recent studies have highlighted the phytotoxic effects of this compound on various plant species. The compound has been shown to inhibit seed germination and seedling growth in crops such as Lactuca sativa (lettuce) and Allium cepa (onion). The half-maximal inhibitory concentration (IC50) values indicate its potency as a herbicide.

Table 2: Phytotoxic Effects on Seed Germination

Plant SpeciesIC50 (mM)Effect Observed
Lactuca sativa0.01Inhibition of germination
Allium cepa<0.01Reduced cotyledon emergence

The study demonstrated that the compound's phytotoxicity is concentration-dependent, with higher concentrations leading to greater inhibition of germination and growth metrics such as radicle and hypocotyl length .

Case Study 1: Antioxidant Efficacy in Cellular Models

In a controlled laboratory setting, the antioxidant efficacy of this compound was assessed using cellular models exposed to oxidative stress. The results indicated a significant reduction in markers of oxidative damage, suggesting that the compound effectively protects cellular integrity under stress conditions .

Case Study 2: Agricultural Application

A field study evaluated the effectiveness of this compound as a potential herbicide. The application resulted in notable reductions in weed populations without adversely affecting crop yield, demonstrating its dual role as both an herbicide and an antioxidant agent .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress response and growth regulation. Its phenolic structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol
Reactant of Route 2
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2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol

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